2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Vue d'ensemble

Description

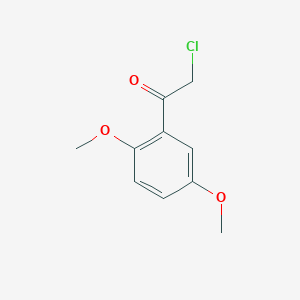

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a chlorinated derivative of 2,5-dimethoxyacetophenone and is used in various chemical synthesis processes. The compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone typically involves the chlorination of 2,5-dimethoxyacetophenone. One common method is the reaction of 2,5-dimethoxyacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Applications De Recherche Scientifique

Pharmaceutical Industry

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone serves as a precursor for synthesizing various pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in the development of biologically active molecules. Notably:

- It has been utilized in synthesizing novel derivatives of evodiamine, which are explored for their therapeutic potential against various diseases .

- The compound has been referenced in studies involving the synthesis of midodrine hydrochloride from related intermediates, highlighting its relevance in medicinal chemistry .

Organic Synthesis

In organic chemistry, this compound is recognized for its utility in synthesizing complex organic molecules. Its unique substitution pattern allows for diverse chemical reactions, making it a versatile building block in organic synthesis. Applications include:

- The creation of α-chloroacetyl derivatives through reactions with benzyltrimethylammonium dichloroiodate .

- Development of new materials and compounds with potential applications across different scientific fields.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound can exhibit significant biological activities. For instance:

- A study explored the synthesis of various evodiamine derivatives from this compound, indicating its potential for developing new therapeutic agents .

- Another research effort focused on utilizing this compound to create novel intermediates that can lead to effective treatments for conditions such as hypertension and other cardiovascular issues .

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. The methoxy groups influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone: Similar structure with methoxy groups at different positions.

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone: Another isomer with different methoxy group positions.

2,5-Dimethoxyacetophenone: The non-chlorinated parent compound.

Uniqueness

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct reactivity and properties. The presence of the chloro group enhances its utility in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, also known as chloroanisalacetophenone, is an organic compound with the molecular formula C₁₀H₁₁ClO₃. It features a chloro group attached to a phenyl ring that is further substituted with two methoxy groups at the 2 and 5 positions. This unique structure suggests significant potential for various biological activities, including anti-inflammatory and antimicrobial effects.

Synthesis

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation and Claisen condensation reactions. The structural characteristics of this compound may influence its reactivity and biological profile compared to other similar compounds.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For example, Wanjari (2020) explored the synthesis and antimicrobial activity of compounds similar to this compound, suggesting its potential effectiveness against various microbial strains.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. Research indicates that it may inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. The specific mechanisms remain under investigation but may involve modulation of cytokine production or inhibition of inflammatory mediators .

Psychotomimetic Activity

Some studies have drawn parallels between this compound and other compounds known for inducing psychotomimetic effects. These effects include sensory distortions and altered states of consciousness, which are often compared with hallucinogenic compounds such as R-DOM (a known reference standard). The behavioral effects observed in animal models suggest that this compound may share similar pathways with psychoactive substances .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular activities such as apoptosis and cell cycle regulation. For instance, research involving cancer cell lines has shown that this compound can induce morphological changes and enhance caspase-3 activity, indicating its potential as an anticancer agent .

In Vivo Studies

Further investigations into the in vivo effects of this compound are necessary to fully understand its biological activity. Preliminary studies suggest that it may affect physiological parameters such as heart rate and blood pressure through interaction with adrenergic receptors.

Comparative Analysis

Propriétés

IUPAC Name |

2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUESDDFAPHJARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297894 | |

| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-22-4 | |

| Record name | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.